molecular formula C15H9N5O5S B11458330 4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-7-nitro-2,1,3-benzoxadiazole

4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-7-nitro-2,1,3-benzoxadiazole

Cat. No.: B11458330
M. Wt: 371.3 g/mol
InChI Key: ZGPRXGQIZRARBN-UHFFFAOYSA-N
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Description

4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-7-nitro-2,1,3-benzoxadiazole is a complex organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a nitro group, a methoxyphenyl group, and an oxadiazole ring. Benzoxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-7-nitro-2,1,3-benzoxadiazole typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which is then functionalized with a methoxyphenyl group. The nitro group is introduced through nitration reactions, and the final compound is obtained by coupling the oxadiazole derivative with a benzoxadiazole moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-7-nitro-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can produce various substituted benzoxadiazoles .

Scientific Research Applications

4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-7-nitro-2,1,3-benzoxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-7-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and oxadiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares a similar methoxyphenyl group but has a triazole ring instead of an oxadiazole ring.

    4-Chloro-7-nitro-2,1,3-benzoxadiazole: This compound has a similar benzoxadiazole core but with a chloro group instead of a methoxyphenyl group.

Uniqueness

4-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-7-nitro-2,1,3-benzoxadiazole is unique due to the combination of its functional groups and ring structures. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C15H9N5O5S

Molecular Weight

371.3 g/mol

IUPAC Name

4-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-7-nitro-2,1,3-benzoxadiazole

InChI

InChI=1S/C15H9N5O5S/c1-23-9-4-2-8(3-5-9)14-16-17-15(24-14)26-11-7-6-10(20(21)22)12-13(11)19-25-18-12/h2-7H,1H3

InChI Key

ZGPRXGQIZRARBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SC3=CC=C(C4=NON=C34)[N+](=O)[O-]

Origin of Product

United States

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